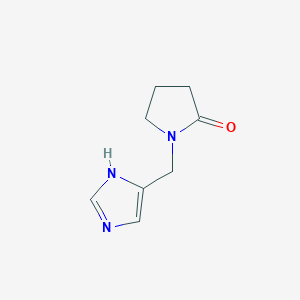
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one is a compound that combines the structural features of both imidazole and pyrrolidinone Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidinone is a five-membered lactam
准备方法
The synthesis of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one typically involves the formation of the imidazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then coupled with pyrrolidinone derivatives . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
化学反应分析
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form reduced imidazole derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological target and the context of its use.
相似化合物的比较
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone moiety but differ in their substituents, affecting their physical and chemical properties.
The uniqueness of this compound lies in its combination of both imidazole and pyrrolidinone structures, which can confer unique properties and applications compared to compounds containing only one of these moieties.
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-3-11(8)5-7-4-9-6-10-7/h4,6H,1-3,5H2,(H,9,10) |
InChI 键 |
UTHZLHOLYJLZHG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CC2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




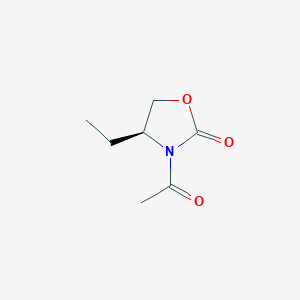
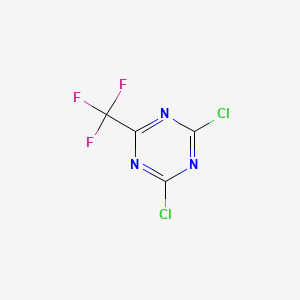
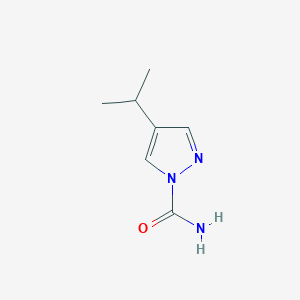
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
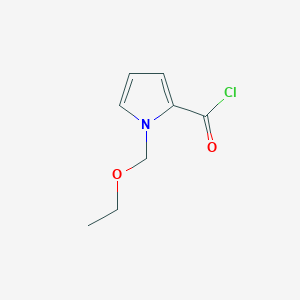
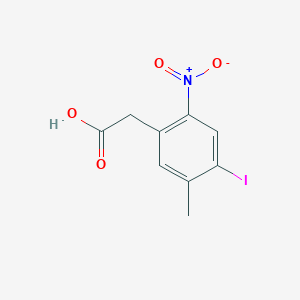

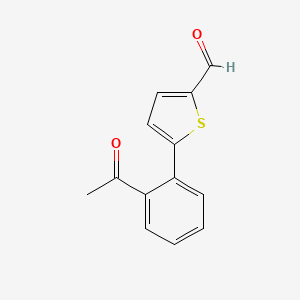
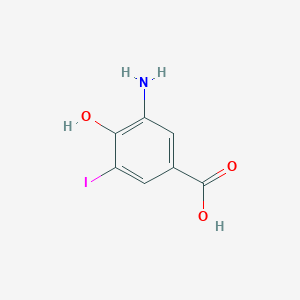

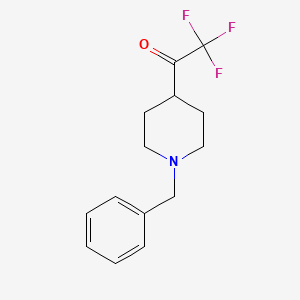
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
